molecular formula C9H13N B148799 2,4,6-Trimethylaniline CAS No. 88-05-1

2,4,6-Trimethylaniline

Cat. No.: B148799
CAS No.: 88-05-1
M. Wt: 135.21 g/mol
InChI Key: KWVPRPSXBZNOHS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,4,6-Trimethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is of commercial interest as a precursor to dyes It is known to be hazardous, affecting the respiratory system .

Mode of Action

The compound is used in the synthesis of a variety of bulky ligands . It undergoes a condensation reaction with glyoxal to prepare glyoxal-bis(mesitylimine), a yellow solid . This diimine is a useful precursor to popular N-heterocyclic carbene (NHC) ligands, including IMes . N-heterocyclic carbenes, as found in the 2nd generation Grubbs’ catalyst, are also prepared from this compound .

Biochemical Pathways

Its role as a precursor to dyes and its use in the synthesis of nhc ligands suggest that it may be involved in various chemical reactions and synthesis pathways .

Pharmacokinetics

Its physical properties such as a density of 0963 g/mL, a melting point of -49 °C, and a boiling point of 233 °C can influence its bioavailability and pharmacokinetics.

Result of Action

It is known to be hazardous, with acute toxicity upon inhalation, dermal contact, and oral ingestion . It can cause skin and eye irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its physical properties, such as its boiling and melting points, suggest that temperature can affect its state and therefore its reactivity . Additionally, its hazardous nature indicates that safety measures should be taken when handling this compound .

Biochemical Analysis

Biochemical Properties

2,4,6-Trimethylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with enzymes such as glyoxalase and various proteins involved in the detoxification processes. The compound undergoes condensation reactions with glyoxal to form glyoxal-bis(mesitylimine), which is a precursor to N-heterocyclic carbene ligands . These interactions are essential for the formation of stable complexes used in catalysis and other biochemical applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression related to detoxification and stress response pathways . Additionally, this compound impacts cellular metabolism by interacting with enzymes involved in the breakdown and synthesis of organic molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. For instance, its interaction with glyoxal leads to the formation of diimine ligands, which are crucial for various catalytic processes . These interactions result in changes in gene expression and enzyme activity, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities . These changes are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, but higher doses can lead to toxic effects, including liver damage and changes in blood parameters . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become significant. These findings are essential for determining safe exposure levels in both laboratory and industrial settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the detoxification of aromatic amines. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and breakdown . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems and its potential impact on cellular functions.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2,4,6-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3
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InChI Key

KWVPRPSXBZNOHS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C)N)C
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Molecular Formula

C9H13N
Record name ANILINE, 2,4,6-TRIMETHYL-
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Related CAS

6334-11-8 (hydrochloride)
Record name 2,4,6-Trimethylaniline
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DSSTOX Substance ID

DTXSID5043847
Record name 2,4,6-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline]
Record name ANILINE, 2,4,6-TRIMETHYL-
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Boiling Point

450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C
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Solubility

Insoluble in water
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Density

0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l
Record name ANILINE, 2,4,6-TRIMETHYL-
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Vapor Pressure

0.06 [mmHg]
Record name 2,4,6-Trimethylaniline
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Color/Form

Liquid

CAS No.

88-05-1
Record name ANILINE, 2,4,6-TRIMETHYL-
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Record name Benzenamine, 2,4,6-trimethyl-
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Melting Point

23 °F (EPA, 1998), -5 °C
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Synthesis routes and methods

Procedure details

The 2,6-dimethylnitrobenzene is reduced to the amine, i.e., 2,6-dimethylaniline in the presence of a Raney nickel catalyst at a temperature of 25° C. and a pressure of 70 atmospheres: ##STR5## Mesidine (2,4,6-trimethylaniline) can be obtained in a similar manner by nitration of mesitylene followed by reduction. The aromatic amine is then reduced to an aliphatic amine with hydrogen in the presence of a hydrogenation catalyst such as Rh/Al2O3 in the range of 150 atmospheres and a temperature range of 90°-100° C., thusly: ##STR6## The thus formed 2,6-dimethylcyclohexylamine is then phosgenated to 2,6-dimethylcyclohexylisocyanate in the presence of chlorobenzene or dichlorobenzene solvent using excess phosgene and a two-stage temperature reaction wherein the first stage is carried out at -20° to 20° C. and the second from 110° to 180° C. while maintaining the reaction at a pressure in the range of 1 to 15 atmospheres: ##STR7##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4,6-trimethylaniline?

A1: this compound has the molecular formula C9H13N and a molecular weight of 135.21 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: Various spectroscopic techniques can be employed, including:

  • NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , , ]
  • IR Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. [, ]
  • Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, aiding in structural elucidation and analysis. [, ]

Q3: Is this compound compatible with polymeric materials?

A: Yes, this compound can be incorporated into polyimide membranes. Research shows enhanced gas permeability with these membranes, making them potentially useful for gas separation applications. []

Q4: Can this compound participate in catalytic reactions?

A4: Yes, this compound plays a role in several catalytic processes. For example:

  • It acts as a substrate in cobalt Schiff base complex-catalyzed oxidations with tert-butyl hydroperoxide, yielding nitrobenzene derivatives and 4-(tert-butylperoxy)-2,5-cyclohexadien-1-imines. []
  • It's involved in the synthesis of 3-(mesitylthio)-1H-1,2,4-triazole using a continuous-flow reactor. []

Q5: How do structural modifications of this compound influence its reactivity?

A5: Substitutions on the aromatic ring significantly impact reactivity. For instance:

  • The presence of bulky substituents, like tert-butyl groups, at the 2- and 6-positions can hinder certain reactions and influence the product distribution in catalytic oxidations. []
  • Introducing electron-withdrawing groups like chlorine at the 2-position can lead to the formation of N-thiosulfinylaniline derivatives. []

Q6: What are the known toxicological effects of this compound?

A6: Studies indicate that this compound exhibits toxicity in animal models:

  • Long-term dietary administration in rats led to the development of tumors in various tissues, including cirrhosis of the liver. []
  • It induced both mammosomatotrophic and inactive transplantable pituitary tumors in rats. [, ]

Q7: Are there any specific safety concerns regarding this compound exposure?

A: Given its genotoxic and carcinogenic potential in animal studies [, ], handling this compound requires caution and appropriate safety measures to minimize exposure risks.

Q8: How can this compound be quantified in biological samples?

A: Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC/MS) enables the detection and quantification of this compound in biological fluids like urine, blood, and milk. []

Q9: Can this compound be analyzed in hair samples?

A: Yes, a GC/MS method has been developed for analyzing this compound in hair fibers. This method can differentiate dyed hair by detecting and quantifying oxidation hair-dye components, including this compound. []

Q10: What research tools are valuable for studying this compound?

A10: Several resources aid research on this compound:

  • Spectroscopic techniques (NMR, IR, Mass Spectrometry): Essential for structural characterization and reaction monitoring. [, , , , , , , ]
  • Chromatographic methods (GC, HPLC): Used to separate and quantify this compound in complex mixtures. [, , ]
  • Computational chemistry software: Allows for modeling molecular properties, reaction mechanisms, and predicting potential biological activities. []

Q11: What are some historical milestones in research related to this compound?

A: Early research primarily focused on characterizing its chemical properties and reactivity. Subsequent studies explored its toxicological profile, revealing carcinogenic effects in animal models. [, ] More recently, the focus has shifted towards understanding its catalytic potential and application in material science. [, , ]

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